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Imidazo[1,5-a]pyridin-8-ylmethanol

Cat. No.: B2547807
CAS No.: 153936-24-4
M. Wt: 148.165
InChI Key: ZPMLFIQEXXHNKV-UHFFFAOYSA-N
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Description

Structural Context within Imidazo[1,5-a]pyridine (B1214698) Heterocycles

The specific compound, Imidazo[1,5-a]pyridin-8-ylmethanol, features a hydroxymethyl (-CH₂OH) substituent at the 8-position of the pyridine (B92270) ring. This substituent adds to the polarity of the molecule and provides a site for potential derivatization through reactions such as esterification or etherification. The structural features of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₈H₈N₂O
CAS Number 153936-24-4 sigmaaldrich.com
Molecular Weight 148.16 g/mol
Core Heterocycle Imidazo[1,5-a]pyridine
Substituent -CH₂OH at position 8

Overview of Key Academic Research Domains for the Compound and Related Scaffolds

Research into imidazo[1,5-a]pyridine and its derivatives spans several scientific disciplines, primarily driven by their interesting biological and photophysical properties.

Medicinal Chemistry: The imidazo[1,5-a]pyridine scaffold is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. beilstein-journals.orgresearchgate.net Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including as anticancer agents, antimicrobials, and inhibitors of various enzymes. researchgate.netnih.gov For instance, certain imidazo[1,5-a]pyridine derivatives have shown potential as inhibitors of enzymes like phosphodiesterases and kinases, which are implicated in various diseases. nih.gov The development of new synthetic methodologies allows for the creation of diverse libraries of these compounds for biological screening. rsc.orgmdpi.com

Materials Science: In the realm of materials science, imidazo[1,5-a]pyridine derivatives are explored for their luminescent and electronic properties. rsc.org Their inherent fluorescence has led to their investigation as organic light-emitting diode (OLED) materials and as fluorescent probes for sensing and imaging. scispace.comnih.gov The ability to tune their photophysical properties through chemical modification makes them attractive candidates for the development of novel sensors and optoelectronic devices. researchgate.net

Catalysis: The nitrogen atoms in the imidazo[1,5-a]pyridine ring system can coordinate with metal ions, making them potential ligands for catalysis. Research in this area explores the synthesis of metal complexes containing imidazo[1,5-a]pyridine-based ligands and their application in various catalytic transformations. rsc.org

Aims and Scope of the Research Compendium

This article aims to provide a focused overview of the chemical compound this compound within the broader context of academic research on the imidazo[1,5-a]pyridine scaffold. The scope of this compendium is strictly limited to the presentation of scientifically accurate information regarding its structural features and the key research domains where this compound and its related scaffolds are being investigated. The information presented is based on a survey of existing scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B2547807 Imidazo[1,5-a]pyridin-8-ylmethanol CAS No. 153936-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,5-a]pyridin-8-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h1-4,6,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMLFIQEXXHNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Imidazo 1,5 a Pyridin 8 Ylmethanol and Analogues

Direct Synthetic Approaches to Imidazo[1,5-a]pyridin-8-ylmethanol

Direct synthesis of this compound can be achieved through methods that introduce the hydroxymethyl group in the final steps of the synthesis or by modifying a pre-existing functional group at the C-8 position.

Reductive Transformations for Hydroxymethyl Group Installation

The introduction of a hydroxymethyl group at the C-8 position of the imidazo[1,5-a]pyridine (B1214698) scaffold can be accomplished through the reduction of a corresponding carboxylic acid or ester. This is a common and effective strategy in organic synthesis. While specific examples for the direct reduction to this compound are not detailed in the provided search results, the analogous transformation of ester groups into hydroxymethyl groups is a well-established synthetic conversion. For instance, ester groups on the imidazo[1,2-a]pyridine (B132010) core can be converted into various functionalities, including hydroxymethyl groups.

Functional Group Interconversions at the Imidazo[1,5-a]pyridine C-8 Position

Functional group interconversion represents a powerful tool for the synthesis of complex molecules. In the context of imidazo[1,5-a]pyridines, the C-8 position can be functionalized and subsequently converted to the desired hydroxymethyl group. For example, a C8-functionalised phosphodiesterase inhibitor, Olprinone, highlights that the C8 position is accessible for substitution. nih.gov Amide derivatives at the C8 position have been synthesized through palladium-catalyzed carbonylation of 8-iodo-imidazo[1,2-a]pyridines, followed by amidation. nih.gov A similar strategy could be envisioned where a C-8 carboxylate is reduced to the corresponding alcohol, yielding this compound.

Strategies for Constructing the Imidazo[1,5-a]pyridine Core Scaffold

The construction of the fused imidazo[1,5-a]pyridine ring system is a key aspect of synthesizing derivatives like this compound. Various cyclization and annulation reactions have been developed for this purpose.

Cyclization and Annulation Reactions

A novel and efficient approach for the synthesis of the imidazo[1,5-a]pyridine core involves an intermolecular Ritter-type reaction. nih.govacs.org This methodology utilizes pyridinylmethanol derivatives and aryl or alkyl nitriles as starting materials. nih.gov The reaction is catalyzed by a combination of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O), which facilitates the conversion of a benzylic alcohol into a benzylic cation, a key intermediate in the Ritter reaction. nih.govacs.org This method offers a broad substrate scope and produces the desired imidazo[1,5-a]pyridine products in moderate to excellent yields. nih.govacs.org

Table 1: Ritter-Type Synthesis of Imidazo[1,5-a]pyridine Analogs nih.gov

Starting PyridinylmethanolNitrileCatalyst SystemYield
Phenyl(pyridin-2-yl)methanolAcetonitrile (B52724)Bi(OTf)₃, p-TsOH·H₂O97%
(6-Methylpyridin-2-yl)(phenyl)methanolAcetonitrileBi(OTf)₃, p-TsOH·H₂ONot specified

This table is based on data for analogous reactions and illustrates the general applicability of the method.

One-pot multi-component reactions provide an efficient and atom-economical route to complex heterocyclic structures like imidazo[1,5-a]pyridines. semanticscholar.org Several such methodologies have been reported.

One approach involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a medium of polyphosphoric acid (PPA) and phosphorous acid. nih.govbeilstein-journals.orgnih.gov This method, while requiring relatively harsh conditions, provides access to a range of imidazo[1,5-a]pyridines in medium to good yields. nih.gov

Another versatile one-pot, three-component synthesis utilizes dipyridyl ketone, various aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). semanticscholar.org This reaction is efficiently catalyzed by lithium chloride under microwave irradiation, leading to good yields of the corresponding imidazo[1,5-a]pyridine derivatives. semanticscholar.org The use of microwave assistance significantly reduces reaction times. semanticscholar.org

Furthermore, a copper(I)-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines offers a direct pathway to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org This reaction proceeds via a Csp³-H amination using oxygen as the oxidant. organic-chemistry.org Similarly, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines also yields 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org A transition-metal-free approach using molecular iodine has also been established for the oxidative annulation of 2-pyridyl ketones and alkylamines. rsc.org

Table 2: Comparison of One-Pot Cyclocondensation Methods for Imidazo[1,5-a]pyridine Synthesis

MethodKey ReactantsCatalyst/ReagentKey Features
Cyclization with Nitroalkanes2-(Aminomethyl)pyridines, NitroalkanesPolyphosphoric acid, Phosphorous acidAccess to diverse substitution patterns. nih.govbeilstein-journals.orgnih.gov
Three-Component CondensationDipyridyl ketone, Aldehydes, Ammonium acetateLithium chloride, Microwave irradiationRapid and efficient synthesis. semanticscholar.org
Copper-Catalyzed TransannulationN-Heteroaryl aldehydes/ketones, AlkylaminesCopper(I), O₂Direct C-H amination. organic-chemistry.org
Iodine-Mediated Amination2-Pyridyl ketones, AlkylaminesI₂, NaOAcTransition-metal-free. rsc.org
Phosphoryl Chloride (POCl₃)-Mediated Cyclization

Phosphoryl chloride (POCl₃) is a versatile reagent in organic synthesis, often employed for dehydration and cyclization reactions. nih.gov In the context of imidazo[1,5-a]pyridine synthesis, POCl₃ can facilitate the cyclization of appropriate precursors. For instance, the reaction of certain dihydroxy-indeno[1,2-b]pyrrole derivatives with POCl₃ leads to deoxygenative aromatization and electrophilic chlorination, demonstrating its utility in forming fused aromatic systems. nih.gov While a direct synthesis of this compound using this specific method is not detailed, the principle of POCl₃-mediated cyclization is applicable. A general approach might involve the reaction of a suitably substituted pyridine (B92270) derivative with a component that provides the remaining atoms for the imidazole (B134444) ring, with POCl₃ acting as the cyclizing agent. rsc.org The Vilsmeier-Haack reaction, which utilizes a halomethyleniminium salt generated from a solvent like dimethylformamide (DMF) and POCl₃, is a well-known method for the formylation of electron-rich compounds and can also be applied to effect cyclization to form various heterocyclic compounds. researchgate.net

A plausible synthetic route could involve the reaction of a 2-aminomethylpyridine derivative with a suitable acylating or formylating agent, followed by POCl₃-mediated cyclization. The reaction conditions, such as temperature and solvent, would be crucial for optimizing the yield of the desired imidazo[1,5-a]pyridine.

Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling

Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org Intramolecular cross-dehydrogenative coupling (CDC) has emerged as an efficient strategy for the synthesis of fused heterocyclic systems. This method involves the formation of a new bond between two C-H bonds under oxidative conditions, catalyzed by a palladium salt. nih.gov

For the synthesis of imidazo[1,5-a]pyridine analogues, this could involve a palladium-catalyzed intramolecular reaction of a substrate containing both a pyridine ring and a suitable tethered amino or amido group. The palladium catalyst would facilitate the oxidative coupling between a C-H bond on the pyridine ring and a C-H or N-H bond in the tethered group, leading to the formation of the imidazole ring. nih.gov An effective protocol has been developed for the synthesis of 3-azolyl-imidazopyridines through a palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles using air as the oxidant. nih.gov Furthermore, a palladium-catalyzed, multicomponent synthesis of indolizines, a related heterocyclic system, proceeds via the carbonylative formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition with alkynes. rsc.org

Oxidative Coupling and Dehydrogenation Protocols

Oxidative coupling and dehydrogenation reactions offer an alternative and often more atom-economical approach to the synthesis of imidazo[1,5-a]pyridines. These methods typically involve the formation of the heterocyclic ring through one or more oxidative C-N bond formations.

Metal-Free Sequential Dual Oxidative Amination of C(sp³)-H Bonds

A notable advancement in the synthesis of imidazo[1,5-a]pyridines is the development of a metal-free, sequential dual oxidative amination of C(sp³)–H bonds. acs.orgnih.govorganic-chemistry.org This method affords imidazo[1,5-a]pyridines in good to excellent yields under ambient conditions. The reaction involves two oxidative C–N couplings and one oxidative dehydrogenation process, resulting in the removal of six hydrogen atoms. acs.orgnih.gov

The reaction typically employs an iodine-based catalyst, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), and an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org The process is environmentally friendly, producing only water and alcohol as byproducts, and operates at room temperature without the need for expensive transition metals or inert atmospheres. organic-chemistry.org This methodology has been shown to be applicable to a broad range of substrates, including benzylamines and amino acids. organic-chemistry.orgresearchgate.net

Table 1: Metal-Free Sequential Dual Oxidative Amination

Entry Substrate 1 Substrate 2 Catalyst Oxidant Solvent Yield (%)
1 2-Benzylpyridine Phenylglycine I₂ TBHP DMA 99
2 2-(4-Chlorobenzyl)pyridine Phenylglycine NIS TBHP DMA 95

Data is representative and compiled from literature findings. organic-chemistry.org

Copper-Catalyzed C(sp³)-H Amination with Molecular Oxygen

Copper-catalyzed reactions have been extensively utilized for the synthesis of nitrogen-containing heterocycles. beilstein-journals.org An efficient method for the synthesis of imidazo[1,5-a]pyridine derivatives involves the copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds. rsc.org This protocol uses naturally abundant air as the sole oxidant, making it an attractive and sustainable method. rsc.org

The reaction is applicable to the synthesis of imidazo[1,5-a]pyridine-1-carboxylates and can also be used for the direct synthesis of functionalized imidazo[1,5-a]pyridines from amino acid derivatives. rsc.org The use of a copper(I)/diimine ligand system in combination with an oxidant can directly lead to C–N bond formation at a benzylic position. rsc.org

Copper/Iodine Co-catalyzed Decarboxylative Cyclization

A copper/iodine co-catalytic system has been developed for the synthesis of 1,3-diarylimidazo[1,5-a]pyridines through the decarboxylative cyclization of α-amino acids with 2-benzoylpyridines. beilstein-journals.org This reaction is proposed to proceed through an ionic pathway. The process involves decarboxylation, followed by oxidative iodination, elimination of iodine, intramolecular amination, dehydrogenation, and rearrangement to yield the final product. beilstein-journals.org This method offers a route to highly substituted imidazo[1,5-a]pyridines from readily available starting materials. acs.org

Copper(II)-Catalyzed Condensation-Amination-Oxidative Dehydrogenation Tandem Reactions

A copper(II)-catalyzed tandem reaction provides an efficient route to 1,3-diarylated imidazo[1,5-a]pyridines from pyridine ketones and benzylamines. nih.govorganic-chemistry.orgacs.org This transformation proceeds through a condensation-amination-oxidative dehydrogenation sequence, utilizing clean oxygen as the oxidant. nih.govacs.org

Optimization studies have shown that Cu(OAc)₂ is a highly effective catalyst for this transformation. beilstein-journals.orgorganic-chemistry.org The reaction tolerates a wide range of substituents on both the pyridine and benzylamine (B48309) starting materials, affording the corresponding products in excellent yields. beilstein-journals.orgorganic-chemistry.org This tandem approach is operationally simple and environmentally friendly, offering a valuable tool for the synthesis of this important class of heterocycles. organic-chemistry.org A similar copper-catalyzed tandem oxidative C-H amination/cyclization has been employed for the synthesis of imidazo[1,2-a]pyridines from acetophenones and 2-aminopyridines. rsc.org

Table 2: Copper(II)-Catalyzed Tandem Reaction

Entry Pyridine Ketone Benzylamine Catalyst Oxidant Solvent Yield (%)
1 Phenyl(pyridin-2-yl)methanone Benzylamine Cu(OAc)₂ O₂ (air) DMF 93
2 (4-Chlorophenyl)(pyridin-2-yl)methanone Benzylamine Cu(OAc)₂ O₂ (air) DMF 89

Data is representative and compiled from literature findings. organic-chemistry.org

Multi-Component Reaction Sequences for Imidazo[1,5-a]pyridine Ring Systems

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex heterocyclic scaffolds like imidazo[1,5-a]pyridines from simple starting materials in a single step. These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

One notable MCR is the efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269). organic-chemistry.orgnih.gov This method yields imidazo[1,5-a]pyridinium ions under mild conditions with high yields. organic-chemistry.orgnih.gov The resulting pyridinium (B92312) salts are stable precursors that can be further elaborated. A significant advantage of this approach is its tolerance for a wide variety of functional groups and the ability to incorporate chiral substituents, which is crucial for the synthesis of enantiomerically pure compounds. organic-chemistry.orgnih.gov

Another effective one-pot, three-component reaction involves the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogues. This is achieved by reacting 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. The process, mediated by iodine, simultaneously forms new C-N and C-S bonds under mild conditions, demonstrating high atom utilization with readily accessible starting materials.

A bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) catalyzed Ritter-type reaction provides another pathway to the imidazo[1,5-a]pyridine core. nih.gov This method transforms benzylic alcohols, such as phenyl(pyridin-2-yl)methanol, into the corresponding fused heterocycle in the presence of an acid and a nitrile. nih.gov The reaction proceeds with a broad substrate scope, delivering the desired products in moderate to excellent yields. nih.gov

Reaction Type Components Key Features Product
Three-Component CouplingSubstituted picolinaldehydes, amines, formaldehydeMild conditions, high yields, tolerates functional groupsImidazo[1,5-a]pyridinium ions
Iodine-Mediated Three-Component Reaction2-Aminomethylpyridines, benzaldehydes, sodium benzenesulfinatesOne-pot, mild conditions, high atom economySubstituted 1,3-imidazo[1,5-a]pyridines
Ritter-Type ReactionBenzylic alcohols, nitrilesBi(OTf)₃ catalyst, p-TsOH·H₂O as acid, broad scopeSubstituted imidazo[1,5-a]pyridines

Denitrogenative Transannulation Reactions

Denitrogenative transannulation has been established as a powerful method for synthesizing the imidazo[1,5-a]pyridine ring system. This strategy typically involves the reaction of pyridotriazoles, which undergo ring-opening upon extrusion of nitrogen gas, followed by an intramolecular cyclization to form the fused imidazole ring.

A prominent example is the copper-catalyzed aerobic oxidative synthesis from pyridotriazoles and benzylamines. acs.orgresearchgate.netnih.gov This reaction proceeds via a cascade denitrogenative transannulation and demonstrates good functional group tolerance. acs.orgresearchgate.netnih.gov Notably, this methodology can also be applied to α-amino acids, which undergo a decarboxylative oxidative cyclization to yield the corresponding imidazo[1,5-a]pyridines. acs.orgnih.gov The use of molecular oxygen from the air as the sole oxidant makes this transformation a more sustainable process. nih.gov

A metal-free alternative for denitrogenative transannulation has also been developed. organic-chemistry.org In this approach, pyridotriazoles react with nitriles using boron trifluoride etherate (BF₃·Et₂O) as a catalyst. organic-chemistry.org The choice of solvent system, specifically a combination of dichlorobenzene and dichloroethane, is critical for achieving high yields of the desired imidazo[1,5-a]pyridine products. organic-chemistry.org

Catalyst/Reagent Starting Materials Key Features
Copper CatalystPyridotriazoles, Benzylamines/Amino AcidsAerobic oxidation, sustainable (uses O₂), good functional group tolerance. acs.orgresearchgate.netnih.gov
BF₃·Et₂OPyridotriazoles, NitrilesMetal-free, solvent combination is crucial for high yields. organic-chemistry.org

Other Emerging Synthetic Pathways for the Imidazo[1,5-a]pyridine Nucleus

Beyond MCRs and transannulations, several other innovative synthetic pathways for the imidazo[1,5-a]pyridine nucleus have been developed, often focusing on C-H activation and tandem reactions. researchgate.netresearchgate.net

One such method is a transition-metal-free sp³ C-H amination that uses molecular iodine to construct the imidazo[1,5-a]pyridine ring from 2-pyridyl ketones and alkylamines. rsc.org This one-pot oxidative annulation is operationally simple and can be performed on a gram scale. rsc.org Similarly, a metal-free dual oxidative amination of C(sp³)-H bonds under ambient conditions has been reported, involving two oxidative C-N couplings and one oxidative dehydrogenation step. organic-chemistry.org

Copper-catalyzed reactions remain a cornerstone of modern synthesis for this heterocycle. A copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine proceeds through a condensation-amination-oxidative dehydrogenation sequence, using oxygen as a clean oxidant to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org Another approach involves a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines. organic-chemistry.org Furthermore, copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via C(sp³)-H amination, again using oxygen as the sole oxidant. organic-chemistry.org

Iron catalysis offers a greener alternative, with an efficient C-H amination reaction that can be conducted in anisole, producing water as the only byproduct. organic-chemistry.org

Methodology Catalyst/Reagent Starting Materials Key Characteristics
sp³ C-H AminationMolecular Iodine2-Pyridyl ketones, AlkylaminesTransition-metal-free, one-pot, operationally simple. rsc.org
Dual Oxidative AminationMetal-freeNot specifiedAmbient conditions, involves 2x C-N coupling and 1x dehydrogenation. organic-chemistry.org
Tandem ReactionCopper(II)Pyridine ketone, BenzylamineUses O₂ as a clean oxidant, excellent yields. organic-chemistry.org
Decarboxylative CyclizationCopper/Iodine2-Benzoylpyridines, α-Amino acidsCo-catalyzed process. organic-chemistry.org
Direct TransannulationCopper(I)N-heteroaryl aldehydes/ketones, AlkylaminesC(sp³)-H amination, uses O₂ as oxidant. organic-chemistry.org
C-H AminationIron CatalystNot specified"Green" solvent (anisole), water as byproduct. organic-chemistry.org

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to produce chiral imidazo[1,5-a]pyridine derivatives is critical, as enantiomeric purity is often a prerequisite for biological activity. While direct asymmetric synthesis of (imidazo[1,5-a]pyridin-8-yl)methanol is not widely documented, several strategies exist for introducing chirality into the imidazo[1,5-a]pyridine scaffold.

One effective approach involves the use of chiral starting materials in the multi-component reactions previously described. The three-component coupling of picolinaldehydes, amines, and formaldehyde can successfully incorporate chiral amines, including those derived from amino acids, with the chirality being retained in the final imidazo[1,5-a]pyridinium product. nih.gov

Another strategy focuses on the synthesis of derivatives where a chiral auxiliary is attached to the heterocyclic core. For instance, chiral imidazo[1,5-a]pyridine-oxazolines can be synthesized in a modular fashion. acs.org This involves a microwave-assisted condensation of a cyano-functionalized azolium salt with various chiral 2-amino alcohols. acs.org This method provides a versatile route to a family of chiral N-heterocyclic carbene (NHC) ligands. acs.org These chiral ligands themselves have applications in asymmetric catalysis, such as the highly enantioselective hydrosilylation of ketones. acs.org

The development of chiral catalysts based on the imidazo[1,5-a]pyridine framework, such as iridium complexes bearing chiral imidazo[1,5-a]pyridinium-3-ylidene ligands, underscores the importance of chirality in this system. researchgate.net Such complexes have proven effective in the asymmetric transfer hydrogenation of ketones, successfully converting prochiral substrates into chiral alcohols with high enantiomeric excess. researchgate.net This highlights the potential for developing catalytic methods where a chiral imidazo[1,5-a]pyridine-based catalyst could be used to synthesize chiral molecules.

Reactivity and Chemical Transformations of Imidazo 1,5 a Pyridin 8 Ylmethanol

Reactions of the Hydroxymethyl Functional Group

The hydroxymethyl (-CH₂OH) substituent is a primary alcohol and thus exhibits reactivity typical of this functional group, allowing for selective oxidation and various derivatization pathways.

The primary alcohol of Imidazo[1,5-a]pyridin-8-ylmethanol can be selectively oxidized to yield either the corresponding aldehyde (Imidazo[1,5-a]pyridine-8-carbaldehyde) or the carboxylic acid (Imidazo[1,5-a]pyridine-8-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are often used for the oxidation of primary alcohols on heterocyclic systems, minimizing the risk of over-oxidation to the carboxylic acid. The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would typically lead to the formation of the corresponding carboxylic acid.

Table 1: Potential Products of Selective Oxidation

Starting Material Reagent Type Product
This compound Mild Oxidant (e.g., MnO₂, PCC) Imidazo[1,5-a]pyridine-8-carbaldehyde

The alcohol moiety provides a versatile handle for further molecular elaboration through various derivatization reactions. Common pathways include esterification and etherification.

Esterification: The hydroxymethyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) under appropriate conditions to form esters. This reaction is typically catalyzed by an acid or a base.

Etherification: Conversion of the alcohol to an ether can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which is then reacted with an alkyl halide to yield the corresponding ether.

These derivatization strategies are fundamental in medicinal chemistry for modifying the physicochemical properties of a parent molecule.

Transformations Involving the Imidazo[1,5-a]pyridine (B1214698) Heterocyclic Core

The imidazo[1,5-a]pyridine ring system is an electron-rich aromatic system, making it susceptible to attack by electrophiles. researchgate.net It can also undergo reactions at its nitrogen atoms.

The imidazo[1,5-a]pyridine nucleus is characterized as a π-excessive aromatic system, which predisposes it to react as a nucleophile in certain reactions, particularly at the C-1 and C-3 positions of the imidazole (B134444) ring. researchgate.net While classical nucleophilic aromatic substitution (requiring a leaving group) is less common, the core readily undergoes nucleophilic addition reactions with strong electrophiles.

A key example of this reactivity is the reaction with ninhydrin (B49086). Research has shown that imidazo[1,5-a]pyridine reacts with one equivalent of ninhydrin to produce a mixture of C-1 and C-3 monomeric adducts. researchgate.net When two equivalents of ninhydrin are used, a 1,3-bis-adduct is formed. researchgate.net This demonstrates the nucleophilic character of both the C-1 and C-3 positions. The bridgehead nitrogen (N-4) is generally considered non-nucleophilic as its lone pair is integral to the aromaticity of the system. researchgate.net

Table 2: Nucleophilic Addition of Imidazo[1,5-a]pyridine with Ninhydrin

Reactants Molar Ratio (Imidazo[1,5-a]pyridine : Ninhydrin) Products Reference
Imidazo[1,5-a]pyridine, Ninhydrin 1 : 1 Mixture of 1- and 3-monomeric adducts researchgate.net

The nitrogen atom at the N-2 position in the imidazole portion of the ring system is nucleophilic and can be readily alkylated to form quaternary ammonium (B1175870) salts. auctr.edu This transformation, known as quaternization, is typically achieved by reacting the imidazo[1,5-a]pyridine derivative with an alkyl halide, such as methyl iodide or ethyl iodide, often in a polar solvent like acetonitrile (B52724) or methanol (B129727). auctr.edu

The resulting imidazo[1,5-a]pyridinium salts exhibit altered solubility and electronic properties compared to the neutral parent compound. This reaction is a common strategy for producing ionic liquids or modifying the biological activity of heterocyclic compounds. ukzn.ac.za An efficient three-component reaction of picolinaldehydes, amines, and formaldehyde (B43269) has also been developed to directly produce substituted imidazo[1,5-a]pyridinium ions. organic-chemistry.org

Table 3: N-Alkylation of Imidazo[1,5-a]pyridine Derivatives

Substrate Alkylating Agent Product Type Reference
1,3-diphenylimidazo[1,5-a]pyridine Methyl iodide Quaternary ammonium salt auctr.edu
3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine Methyl iodide Quaternary ammonium salt auctr.edu

Advanced Spectroscopic Characterization and Structural Elucidation of Imidazo 1,5 a Pyridin 8 Ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the piecing together of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural analysis of organic molecules.

¹H NMR: In the ¹H NMR spectrum of a related imidazo[1,5-a]pyridine (B1214698) derivative, specific proton signals can be assigned. For instance, a doublet observed at 8.40 ppm is attributed to the proton at position 4, while another doublet at 8.02 ppm corresponds to the proton at position 8. beilstein-journals.org Further signals, such as doublets at 7.73 ppm and 7.70 ppm, are assigned to the protons at positions 7 and 3, respectively. beilstein-journals.org The methylene (B1212753) protons of the methanol (B129727) group typically appear as a singlet, in one case at 4.04 ppm. beilstein-journals.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For a substituted imidazo[1,5-a]pyridine, the carbon signals are observed across a wide range. For example, signals at 160.5, 153.4, and 142.8 ppm can be assigned to the quaternary carbons of the fused ring system. beilstein-journals.org Other aromatic carbons appear in the range of 106.1 to 134.0 ppm. beilstein-journals.org The carbon of the methylene group in the methanol substituent is typically found further upfield, for instance at 46.8 ppm. beilstein-journals.org

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for an Imidazo[1,5-a]pyridine Derivative

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
37.70 (d)117.2
48.40 (d)134.0
77.73 (d)121.8
88.02 (d)126.7
-CH₂-4.04 (s)46.8
1153.4
5106.1
6129.6
8a160.5
OCH₃4.01 (s)57.0

Note: Data is for a representative imidazo[1,5-a]pyridine derivative and may vary for the specific title compound. 'd' denotes a doublet and 's' denotes a singlet.

While ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and understanding the spatial relationships between atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the connectivity of the imidazo[1,5-a]pyridine core and the position of the methanol substituent.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis and Molecular Interactions

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. This technique is particularly useful for identifying functional groups. In the IR spectrum of an imidazo[1,5-a]pyridine derivative, characteristic absorption bands can be observed. For example, bands in the range of 3102-2842 cm⁻¹ can be attributed to C-H stretching vibrations of the aromatic rings and the methylene group. beilstein-journals.org The C=N and C=C stretching vibrations of the fused heterocyclic system typically appear in the 1626-1433 cm⁻¹ region. beilstein-journals.orgbeilstein-journals.org The C-O stretching vibration of the methanol group would be expected in the 1200-1000 cm⁻¹ range. beilstein-journals.org

Interactive Data Table: Characteristic IR Absorption Bands for an Imidazo[1,5-a]pyridine Derivative

Wavenumber (cm⁻¹)Vibrational Mode
3102Aromatic C-H Stretch
2974Aliphatic C-H Stretch
1593C=N/C=C Stretch
1493C=C Stretch
1269C-O Stretch
1062C-O Stretch

Note: Data is for a representative imidazo[1,5-a]pyridine derivative and may vary for the specific title compound.

Electronic Spectroscopy (UV-Visible, UV-Vis) for Chromophoric Properties

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is used to characterize its chromophoric properties. The imidazo[1,5-a]pyridine scaffold is known to be a versatile and tunable fluorophore. nih.gov The absorption and emission spectra are influenced by the substitution pattern on the heterocyclic core. The introduction of substituents can modify the electronic properties and thus the photophysical characteristics of the molecule. unito.it For imidazo[1,5-a]pyridine derivatives, absorption spectra are typically measured in various solvents to assess solvatochromic effects. nih.gov

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, which allows for the determination of the molecular formula. beilstein-journals.orgbeilstein-journals.org For imidazo[1,5-a]pyridin-8-ylmethanol (C₈H₈N₂O), the expected monoisotopic mass is 148.0637 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is typically observed as a protonated species, [M+H]⁺. beilstein-journals.orgbeilstein-journals.org Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, charged fragments.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. For a related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, X-ray diffraction analysis revealed that the imidazo[1,2-a]pyridine (B132010) moiety is nearly planar. nih.govresearchgate.net The methanol group was found to be almost perpendicular to the plane of the fused ring system. nih.govresearchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds, forming a three-dimensional network. nih.govresearchgate.net A similar structural arrangement would be anticipated for this compound, with the planarity of the fused rings and specific intermolecular interactions defining its solid-state architecture. The imidazo[1,5-a]pyridine rings in related structures have been shown to be planar. researchgate.net

Fluorescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy is a critical tool for investigating the photophysical properties of imidazo[1,5-a]pyridine derivatives. The inherent fluorescence of the imidazo[1,5-a]pyridine scaffold makes it a valuable fluorophore in various scientific and technological fields. nih.govresearchgate.netresearchgate.net This class of compounds is recognized for its noteworthy photophysical characteristics, including intense emission and optical tunability, which make them suitable for applications ranging from optoelectronics to biological imaging. nih.govresearchgate.netmdpi.com The compact and stable nature of the imidazo[1,5-a]pyridine ring system further enhances its utility as a core structure for developing advanced fluorescent materials. nih.govmdpi.com

Luminescence Characteristics: Quantum Yields and Stokes Shifts

The luminescence profile of imidazo[1,5-a]pyridine derivatives is defined by two key parameters: fluorescence quantum yield (Φ_F) and Stokes shift. These properties are highly dependent on the molecular structure and the nature of substituents on the heterocyclic core.

Quantum Yields: The fluorescence quantum yield, which measures the efficiency of the fluorescence process, can be extensively tuned in imidazo[1,5-a]pyridine systems through synthetic modifications. researchgate.netnih.gov Research has demonstrated that quantum yields can span a wide range, from as low as 2% to nearly unity in some cases. unito.itrsc.org For instance, the introduction of methoxy (B1213986) groups onto the imidazo[1,5-a]pyridine nucleus has been shown to increase the emission quantum yield from 22% to 50%. researchgate.net Similarly, trifluoromethylated derivatives exhibit quantum yields ranging from 13% to 39% in acetonitrile (B52724) solution and 10% to 58% when embedded in a polymeric matrix. researchgate.net Donor-π-acceptor (D–π–A) type fluorophores based on this scaffold have achieved quantum yields of approximately 70%, while a derivative featuring an anthracene (B1667546) moiety showed an absolute quantum yield of 93% in the solid state. rsc.org This tunability allows for the rational design of highly emissive materials for specific applications. unito.it

Stokes Shifts: A defining characteristic of many imidazo[1,5-a]pyridine fluorophores is their exceptionally large Stokes shift—the difference between the maxima of the absorption and emission spectra. mdpi.comnih.gov Large Stokes shifts are advantageous as they minimize self-absorption and reduce interference from scattered excitation light. Numerous derivatives have been reported to exhibit Stokes shifts greater than 5000 cm⁻¹ and in some cases, as high as 11,000 cm⁻¹. mdpi.comtandfonline.com Specific examples include donor-acceptor systems with Stokes shifts around 7000 cm⁻¹ and fluorescent probes for sulfite (B76179) detection with shifts of 130 nm. rsc.orgnih.gov An near-infrared (NIR) probe based on this scaffold demonstrated an ultra-large Stokes shift of 460 nm, highlighting the potential for developing probes for deep-tissue imaging. mdpi.com This property is particularly useful in applications such as down-shifting light conversion and for creating fluorescent sensors with high signal-to-background ratios. mdpi.comnih.gov

Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives
Derivative TypeQuantum Yield (Φ) RangeStokes Shift RangeReference
General DerivativesUp to 50%Up to 150 nm researchgate.netresearchgate.net
Methoxylated22% - 50%Tunable researchgate.net
Trifluoromethylated13% - 58%Large researchgate.net
D–π–A Push–Pull Systems~70%~7000 cm⁻¹ rsc.org
Imidazo-Anthracene Conjugate93% (solid state)~11,000 cm⁻¹ rsc.orgtandfonline.com
Sulfite Sensor (IPD-SFT)-130 nm nih.gov
NIR Probe (IPB-RL-1)-460 nm mdpi.com

Fluorescence Lifetime Measurements and Excited State Dynamics

Time-resolved fluorescence spectroscopy provides insights into the excited-state lifetime and the dynamic processes that occur following photoexcitation.

Fluorescence Lifetime: For the imidazo[1,5-a]pyridine class of compounds, fluorescence lifetimes are reported to be fairly consistent. nih.gov Experimental data show that the lifetimes generally fall within the range of 2 to 8 nanoseconds (ns). mdpi.comnih.gov For example, two specific derivatives were found to have lifetimes of 5.8 ns and 4.6 ns, respectively. mdpi.comnih.gov This uniformity is attributed to the consistent nature of the excited state across this family of heterocyclic scaffolds. nih.gov

Excited State Dynamics: The photophysical behavior of imidazo[1,5-a]pyridines is governed by their excited-state dynamics, which often involve intramolecular charge transfer (ICT). rsc.orgtandfonline.comrsc.org In many derivatives, particularly those with donor-acceptor structures, photoexcitation leads to a redistribution of electron density from the electron-rich imidazo[1,5-a]pyridine moiety to an electron-accepting group. tandfonline.comrsc.org This ICT process is responsible for the large Stokes shifts and the solvatochromic behavior observed in these molecules. tandfonline.comrsc.org Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding these dynamics by mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions. tandfonline.comrsc.org In some cases, excited-state intermolecular proton transfer (ESIPT) has been theoretically investigated for related imidazole-containing systems, suggesting complex excited-state pathways influenced by the molecular environment. nih.gov

Solvatochromic Behavior and Environmental Sensitivity

Imidazo[1,5-a]pyridine fluorophores frequently display solvatochromism, where their absorption and/or emission spectra change with the polarity of the surrounding solvent. This property makes them excellent candidates for use as environmental sensors.

Solvatochromic Shifts: A number of imidazo[1,5-a]pyridine-based probes exhibit pronounced solvatochromic behavior, a characteristic that is particularly useful for developing probes for biological membranes. nih.govmdpi.com This sensitivity to solvent polarity is often linked to a significant intramolecular charge transfer character in the excited state. tandfonline.comrsc.org The emission maxima of these compounds often show a linear correlation with empirical solvent polarity scales, such as the E_T(30) scale. nih.gov Typically, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, a phenomenon known as positive solvatochromism. tandfonline.comrsc.org However, in polar protic solvents like methanol, a hypsochromic (blue) shift is sometimes observed for certain derivatives. nih.gov

Environmental Sensitivity (pH): The fluorescence of imidazo[1,5-a]pyridines can also be highly sensitive to the pH of their environment. rsc.orgnih.gov The presence of a basic nitrogen atom in the imidazo[1,5-a]pyridine ring allows for protonation in acidic conditions. rsc.org This protonation event alters the molecule's electronic structure and, consequently, its photophysical properties, often resulting in a redshift of the emission spectrum. rsc.org This pH-dependent fluorescence has been harnessed to create ratiometric or "turn-on" fluorescent sensors for detecting pH changes. rsc.orgnih.gov Some derivatives exhibit reversible "on-off-on" fluorescence switching in response to alternating acidic and basic conditions. rsc.org

Environmental Sensitivity of Imidazo[1,5-a]pyridine Derivatives
StimulusObserved EffectMechanism/ApplicationReference
Solvent PolarityShift in absorption/emission spectra (Solvatochromism)Intramolecular Charge Transfer (ICT); suitability as membrane probes nih.govmdpi.comtandfonline.comrsc.org
pHChanges in fluorescence intensity or wavelengthProtonation of the imidazo[1,5-a]pyridine nitrogen; development of pH sensors rsc.orgrsc.orgnih.gov

Computational and Theoretical Studies on Imidazo 1,5 a Pyridin 8 Ylmethanol and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and molecular properties of imidazopyridine systems. By employing methods such as B3LYP with basis sets like 6-311G++(d,p), researchers can accurately model the geometry and electronic characteristics of these molecules. nih.gov

DFT calculations provide access to a wealth of information regarding the electronic distribution and energy levels within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting propensity. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. scirp.orgresearchgate.net

For the imidazo[1,5-a]pyridine (B1214698) scaffold, the HOMO is typically distributed over the imidazo (B10784944) and pyridine (B92270) rings, signifying the electron-rich nature of this bicyclic system. The LUMO, conversely, is often localized on specific regions of the molecule, indicating potential sites for nucleophilic attack. The introduction of a methanol (B129727) group at the 8-position is expected to modulate the electronic properties by influencing the electron density distribution through inductive and potential hydrogen bonding effects.

Quantum Chemical Modeling of Spectroscopic Signatures

Quantum chemical calculations, particularly time-dependent DFT (TD-DFT), are instrumental in predicting and interpreting the spectroscopic signatures of molecules like Imidazo[1,5-a]pyridin-8-ylmethanol. These methods allow for the theoretical calculation of various spectroscopic data, which can then be compared with experimental results for validation and detailed assignment of spectral features. researchgate.net

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are highly valuable for confirming the structure of newly synthesized compounds. By comparing the calculated chemical shifts with experimental data, a high degree of confidence in the structural assignment can be achieved. For instance, in analogues like imidazo[1,5-a]pyridin-3-ylidenes, downfield shifts in the ¹³C NMR spectra of the carbene carbons and specific protons are indicative of the electronic character of the ligand. rsc.org

FTIR Spectroscopy: The vibrational frequencies obtained from DFT calculations can be correlated with the experimental Fourier-transform infrared (FTIR) spectrum. This allows for the precise assignment of vibrational modes to specific functional groups and skeletal vibrations within the molecule. For example, the characteristic stretching frequencies of the O-H group in the methanol substituent and the C=N and C=C bonds within the imidazopyridine core can be accurately predicted.

UV-Vis Spectroscopy: TD-DFT calculations are employed to simulate the electronic absorption spectra (UV-Vis) of these compounds. The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions are crucial for understanding the electronic transitions occurring within the molecule and for interpreting the observed photophysical properties, such as fluorescence. nih.gov

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The study of intermolecular interactions is critical for understanding the solid-state properties, crystal packing, and biological interactions of this compound. The presence of the hydroxyl group and the nitrogen atoms in the heterocyclic system allows for the formation of various non-covalent interactions, such as hydrogen bonds and π-π stacking.

Computational methods, including DFT and molecular mechanics, can be used to model and quantify these interactions. X-ray crystallography studies on related imidazo[1,5-a]pyridine derivatives have revealed the formation of intricate supramolecular structures. For example, the planarity of the imidazo[1,5-a]pyridine ring system facilitates π-π stacking interactions between adjacent molecules. researchgate.net

The methanol substituent in this compound introduces a key functional group capable of acting as both a hydrogen bond donor (via the -OH proton) and an acceptor (via the oxygen lone pairs). This can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state. Computational analysis of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, thereby predicting the most likely sites for hydrogen bonding and other electrostatic interactions. researchgate.netnih.gov

Computational Predictions of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity of this compound and for elucidating the mechanisms of its reactions. By analyzing various reactivity descriptors derived from DFT calculations, it is possible to forecast the most probable sites for electrophilic and nucleophilic attack.

Local reactivity can be assessed through the analysis of Fukui functions or the dual descriptor, which identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. For the imidazo[1,5-a]pyridine ring system, the carbon atoms of the imidazole (B134444) ring are often identified as potential nucleophilic centers. researchgate.net

Furthermore, computational modeling can be used to map out the potential energy surfaces of chemical reactions involving this compound. This allows for the determination of transition state structures and the calculation of activation energies, providing a detailed understanding of the reaction mechanism and kinetics. Such studies are invaluable for optimizing reaction conditions and for designing novel synthetic routes to related compounds. beilstein-journals.org

Applications in Organic Synthesis and Advanced Materials

Imidazo[1,5-a]pyridin-8-ylmethanol as a Versatile Building Block in Complex Organic Synthesis

Imidazo[1,5-a]pyridines are recognized as significant heterocyclic compounds due to their valuable biological and photophysical characteristics. incemc.ro Their utility extends to being precursors for N-heterocyclic carbenes (NHCs) and as key components in the synthesis of molecules for applications like organic light-emitting diodes. incemc.ro The synthesis of the imidazo[1,5-a]pyridine (B1214698) core can be achieved through various methods, including copper-catalyzed reactions and metal-free oxidative amination processes, highlighting the adaptability of this scaffold for creating diverse derivatives. organic-chemistry.orgrsc.org

The literature describes numerous synthetic strategies for imidazo[1,5-a]pyridines, such as:

Copper(I)-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines. organic-chemistry.org

A three-component coupling reaction involving substituted picolinaldehydes, amines, and formaldehyde (B43269) to produce imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.org

Iodine-mediated sp3 C–H amination from 2-pyridyl ketones and alkylamines in a one-pot process. rsc.org

Metal-free sequential dual oxidative amination of C(sp3)-H bonds. organic-chemistry.org

These methods provide access to a wide range of substituted imidazo[1,5-a]pyridines, which can then be further functionalized. For instance, a metal-free approach allows for the insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine molecules, creating novel ligands for coordination chemistry. nih.gov The resulting bis-heteroarene products have demonstrated their capability as ligands in the presence of copper salts. nih.gov The versatility of the imidazo[1,5-a]pyridine framework makes compounds like this compound valuable starting materials or intermediates for constructing more complex, functional molecules for a variety of applications.

Imidazo[1,5-a]pyridine Derivatives as Ligands in Coordination Chemistry

The imidazo[1,5-a]pyridine skeleton is a versatile platform for designing ligands for coordination chemistry, capable of forming complexes with a wide array of metal ions. nih.gov The coordination ability of these ligands is often compared to classic ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline. uva.es Depending on the substitution pattern, imidazo[1,5-a]pyridines can act as bidentate or tridentate chelating systems. nih.gov For example, a substituent like a pyridine (B92270) group at the C1 position creates a typical N,N-bidentate motif, while other functional groups can lead to N,O-chelating ligands. nih.gov This adaptability allows for the tuning of coordination geometries and the properties of the resulting metal complexes. nih.gov

The coordination of imidazo[1,5-a]pyridine derivatives with various metals has been extensively studied, leading to the synthesis and characterization of numerous novel complexes.

Zn(II) Complexes: Researchers have successfully synthesized mono-, bis-, and tris-chelate Zn(II) complexes using fluorescent 1,3-substituted-imidazo[1,5-a]pyridine ligands. mdpi.com These complexes, with general formulas like [Zn(L)Cl2], Zn(L)22, and Zn(L)32, have been characterized by single-crystal X-ray diffraction. mdpi.com Another study reports the synthesis of one- and two-dimensional Zn(II) coordination polymers using a linear ditopic imidazo[1,5-a]pyridine derivative and dicarboxylic acids as linkers. nih.gov Additionally, tetrahedral Zn(II) complexes with bis(imidazo[1,5-a]pyridine)methane ligands have been prepared and shown to exhibit bright blue fluorescence. uninsubria.it

Gold(I) and Silver(I) Complexes: N-heterocyclic carbene (NHC) complexes of Gold(I) and Silver(I) derived from imidazo[1,5-a]pyridines have been synthesized and characterized. incemc.ro The synthesis often involves reacting the corresponding imidazo[1,5-a]pyridinium salt with a silver source like Ag2O, followed by transmetalation with a gold precursor such as AuCl(SMe2). incemc.roresearchgate.netresearchgate.net For example, chloro(2-ethylimidazo[1,5-a]pyridin-3-ylidene)gold(I) was synthesized from its imidazolium (B1220033) salt precursor. incemc.ro Similarly, trinuclear silver(I) hexacarbene cages have been obtained from tris-NHC ligand precursors based on the imidazo[1,5-a]pyridine scaffold. researchgate.net These complexes have been characterized using techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. incemc.ro

Table 1: Examples of Synthesized Imidazo[1,5-a]pyridine Metal Complexes

Metal Ion Ligand Type Complex Example Reference(s)
Zn(II) Mono-chelate imidazo[1,5-a]pyridine [Zn(L)Cl2] mdpi.com
Zn(II) Bis(imidazo[1,5-a]pyridine)methane Zn(LR)22 uninsubria.it
Zn(II) Ditopic imidazo[1,5-a]pyridine 1D Coordination Polymer nih.gov
Au(I) Imidazo[1,5-a]pyridin-3-ylidene (NHC) Chloro(2-ethylimidazo[1,5-a]pyridin-3-ylidene)gold(I) incemc.ro
Ag(I) Imidazo[1,5-a]pyridin-3-ylidene (NHC) Trinuclear Ag(I) hexacarbene cage researchgate.net
Ag(I) Imidazo[1,5-a]pyridin-3-ylidene/thioether [Ag(C/S ligand)2]SbF6 researchgate.net

Coordination compounds derived from imidazo[1,5-a]pyridine ligands have shown significant potential in catalysis and chemical sensing.

In catalysis, rhodium(I) complexes bearing chiral bidentate NHC-oxazoline ligands derived from an imidazo[1,5-a]pyridine-3-ylidene backbone are efficient catalysts for the highly enantioselective hydrosilylation of various ketones, achieving yields greater than 90% and enantioselectivities between 80-95% ee. acs.org Palladium complexes with chiral imidazo[1,5-a]pyridin-3-ylidene/thioether ligands have been used in asymmetric allylic alkylations, demonstrating up to 91% ee. researchgate.net Furthermore, the strong π-accepting character of imidazo[1,5-a]pyridin-3-ylidene ligands has been leveraged in the rhodium-catalyzed polymerization of phenylacetylene. rsc.orgnih.gov

In the field of sensing, fluorescent zinc(II) complexes based on imidazo-pyridine have been developed as probes for hydrogen sulfide (B99878) (H₂S). rsc.org These sensors operate via a coordinative-based approach where H₂S binds to the zinc center, modulating the fluorescence output. rsc.org The potential of these compounds for detecting H₂S in living cells has been demonstrated through preliminary bio-imaging experiments. rsc.org Additionally, push-pull fluorophores based on imidazo[1,5-a]pyridine have been utilized as fluorescent pH sensors to detect volatile organic compounds with high acidity, showing distinct emissive states at different pH levels. rsc.org

Development of N-Heterocyclic Carbene (NHC) Ligands from Imidazo[1,5-a]pyridines

The imidazo[1,5-a]pyridine skeleton provides a versatile platform for creating stable N-heterocyclic carbenes (NHCs), which have emerged as important ligands in coordination chemistry and catalysis. researchgate.net These NHCs, specifically imidazo[1,5-a]pyridin-3-ylidenes, can be synthesized from imidazo[1,5-a]pyridinium salt precursors. researchgate.net The unique structure of these NHCs allows for fine-tuning of their steric and electronic properties, making them suitable for a wide range of applications. acs.org

The synthesis of imidazo[1,5-a]pyridin-3-ylidenes typically begins with the preparation of the corresponding imidazolium salt precursors. acs.org For example, the synthesis of chiral imidazo[1,5-a]pyridine–oxazoline ligands starts from commercially available 6-cyano-2-pyridinecarboxaldehyde, which undergoes reaction with substituted anilines and subsequent ring-closure to form the cyano-substituted imidazolium chlorides. acs.org These salts can then be used to generate the free carbene or to directly form metal-NHC complexes.

Various 1-substituted-imidazo[1,5-a]pyridin-3-ylidenes have been prepared and characterized. rsc.orgnih.gov The characterization of these NHCs and their metal complexes is thoroughly performed using a suite of analytical techniques. NMR spectroscopy (¹H, ¹³C) is crucial for confirming the structure of the ligands and their complexes. rsc.org For instance, the ¹³C NMR chemical shifts of the carbene carbons provide direct evidence of the carbene's electronic environment. rsc.orgresearchgate.net Mass spectrometry and elemental analysis confirm the composition of the synthesized compounds. incemc.ro For definitive structural elucidation, single-crystal X-ray diffraction is often employed to determine the precise geometry and bonding within the metal complexes. incemc.rorsc.org

Imidazo[1,5-a]pyridin-3-ylidene ligands have been identified as having strong π-accepting character, which distinguishes them from many conventional NHCs that are primarily strong σ-donors. rsc.orgnih.gov This unique electronic profile is a result of the fused pyridine ring.

The electronic properties of these NHCs have been evaluated using several methods:

Infrared (IR) Spectroscopy: In rhodium dicarbonyl chloride complexes, [Rh(NHC)(CO)₂Cl], the CO stretching frequencies are sensitive to the electronic properties of the trans ligand. For imidazo[1,5-a]pyridin-3-ylidene ligands, the IR peak of the trans-carbonyl moiety appears at a higher wavenumber compared to complexes with conventional NHCs, indicating stronger π-backbonding from the metal to the CO ligand, which is a consequence of the NHC's strong π-accepting nature. rsc.orgnih.govresearchgate.net

NMR Spectroscopy: The ¹³C NMR chemical shifts of the carbene carbon in the free ylidene and its metal complexes are informative. rsc.org Furthermore, in [Rh(NHC)(cod)Cl] complexes, the ¹H and ¹³C NMR signals of the cyclooctadiene (cod) olefin moieties located trans to the carbene are shifted downfield, which also suggests reduced electron density on the metal available for backbonding to the olefin, consistent with the NHC's π-acidity. rsc.orgnih.gov

Selenium Adducts: To further probe the electronic character, selenoureas are prepared by reacting the carbene with selenium. The ⁷⁷Se NMR chemical shift and the ¹JC-Se coupling constant of the C-Se bond serve as sensitive probes of the ligand's net electron-donating ability. rsc.orgnih.govresearchgate.net

Density Functional Theory (DFT) Calculations: Theoretical calculations reveal that the strong π-accepting character arises from a hybrid accepting orbital composed of the vacant p-orbital on the carbene carbon and a π* orbital of the fused pyridine ring. rsc.orgnih.govresearchgate.net This low-lying acceptor orbital significantly enhances the π-acidity of the ligand. rsc.orgnih.gov

Table 2: Characterization Data for Electronic Properties of Imidazo[1,5-a]pyridin-3-ylidenes

Characterization Method Observation Implication Reference(s)
IR Spectroscopy of [Rh(NHC)(CO)₂Cl] Higher ν(CO) stretching frequency Strong π-accepting character rsc.orgnih.govresearchgate.net
¹³C NMR of [Rh(NHC)(cod)Cl] Downfield shift of trans-olefin signals Strong π-accepting character rsc.orgnih.gov
⁷⁷Se NMR of Selenoureas Combination of chemical shift and ¹JC-Se Rigorous evaluation of electronic character rsc.orgnih.govresearchgate.net
DFT Calculations Hybrid accepting orbital (carbene p + pyridine π*) Significantly increased π-accepting character rsc.orgnih.govresearchgate.net

This distinct electronic nature makes imidazo[1,5-a]pyridin-3-ylidenes a valuable class of ligands for catalytic processes where strong π-acceptor ligands are beneficial. rsc.orgnih.gov

Applications in Optoelectronics and Luminescent Materials

The imidazo[1,5-a]pyridine scaffold is widely utilized for creating emissive compounds for various applications, including optoelectronics and sensors. mdpi.comnih.gov These molecules possess remarkable photophysical properties, including high quantum yields, significant Stokes shifts, and good stability, making them excellent candidates for advanced materials. researchgate.netresearchgate.net Their compact shape and tunable emissive properties are particularly advantageous. mdpi.com

Researchers have designed and synthesized a diverse range of fluorescent dyes based on the imidazo[1,5-a]pyridine moiety. researchgate.netresearchgate.net A common synthetic route involves a one-pot cyclization, for example, between an aromatic ketone and benzaldehyde (B42025) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. mdpi.comresearchgate.net By strategically introducing different substituents, the photophysical properties of these dyes can be finely tuned. researchgate.net

Many imidazo[1,5-a]pyridine derivatives are known for exhibiting a large Stokes shift (the difference between the absorption and emission maxima), which is a valuable property for applications like down-shifting conversion and minimizing self-absorption in devices. mdpi.com For instance, an imidazo[1,5-a]pyridine-anthracene fluorophore was reported to have a very large Stokes' shift of approximately 11,000 cm⁻¹. tandfonline.com Similarly, donor-π-acceptor (D–π–A) molecules combining an imidazo[1,5-a]pyridine donor with a benzilimidazole acceptor show large Stokes shifts around 7000 cm⁻¹. rsc.org

The introduction of bulky substituents can lead to dual-state emission, where the compound is fluorescent in both solution and solid states, a desirable trait for optoelectronic devices. researchgate.net This approach helps to overcome the aggregation-caused quenching (ACQ) that affects many traditional fluorophores. rsc.org

Fluorophore BaseKey FeatureStokes Shift (cm⁻¹)ApplicationRef
Imidazo[1,5-a]pyridine-Anthracene Positive Solvatochromism~11,000OLEDs tandfonline.com
Imidazo[1,5-a]pyridine-Benzilimidazole Intramolecular Charge Transfer (ICT)~7,000WLEDs, Acidochromism rsc.org
Generic Imidazo[1,5-a]pyridines Wide Stokes Shift>5,000Down-shifting Conversion mdpi.com

The sensitivity of the fluorescence of imidazo[1,5-a]pyridine derivatives to their local environment makes them excellent candidates for optical sensors and molecular probes. rsc.orgmdpi.com Their significant solvatochromic behavior—a change in color with the polarity of the solvent—has been leveraged to create probes for studying artificial membrane models like liposomes. mdpi.comnih.gov The successful intercalation of these probes into the lipid bilayer allows for the investigation of membrane dynamics, fluidity, and hydration, which are important for monitoring cellular health. mdpi.comnih.govresearchgate.net

These compounds have also been engineered into highly selective chemosensors. For example, an imidazo[1,5-a]pyridine-based fluorescent sensor, IPD-SFT, was designed for the rapid and selective detection of sulfite (B76179) (SO₃²⁻). nih.gov This sensor exhibited a remarkably fast response time (under one minute), high sensitivity with a detection limit of 50 nM, and high selectivity over other sulfur-containing species. nih.gov In another application, a near-infrared (NIR) fluorescent probe based on a Förster resonance energy transfer (FRET) platform was constructed using an imidazo[1,5-a]pyridine donor and a benzopyran salt acceptor to detect SO₂. mdpi.com This probe features an ultra-large Stokes shift of 460 nm and a significant emission shift of 285 nm upon reaction. mdpi.com The protonation of the imidazo[1,5-a]pyridine nitrogen in acidic environments alters the molecule's electronic structure and photophysical properties, enabling its use in acidochromism and as a pH sensor. rsc.org

Imidazo[1,5-a]pyridine derivatives are increasingly integrated into organic optoelectronic materials, most notably in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Their favorable photophysical properties, such as high fluorescence quantum yields and good stability, make them promising emitters. researchgate.netresearchgate.net

An imidazo[1,5-a]pyridine-anthracene based fluorophore has been successfully used as an emitter in a solution-processed OLED. tandfonline.com The resulting device produced a greenish-yellow light and demonstrated good performance, including a luminous efficiency of 4.4 cd A⁻¹, a power efficiency of 2.2 lm W⁻¹, and an external quantum efficiency of 3.2%, with a low turn-on voltage of 7 V. tandfonline.com This same material was also used to fabricate a warm white LED (WLED) with an excellent color rendering index (CRI). tandfonline.com

In another example, D–π–A fluorophores based on an imidazo[1,5-a]pyridine–benzilimidazole conjugate were used in WLEDs. rsc.org These materials exhibit dual-state emission, overcoming the limitations of many conventional emitters and showing potential for smart material applications like fluorescent vapor sensors and anti-counterfeiting technologies. rsc.org

Device TypeEmitter MaterialPerformance MetricsEmitted ColorRef
OLED Imidazo[1,5-a]pyridine-AnthraceneLE: 4.4 cd A⁻¹, PE: 2.2 lm W⁻¹, EQE: 3.2%Greenish-Yellow tandfonline.com
WLED Imidazo[1,5-a]pyridine-BenzilimidazoleUsed as a component in white light generation.White rsc.org

Use as Fluorescent Probes for Cellular Imaging and Biological Systems

The unique properties of imidazo[1,5-a]pyridine-based fluorophores make them highly suitable for bioimaging. researchgate.net A key advantage is their ability to function in aqueous media while retaining strong fluorescence. researchgate.net New dyes have been specifically designed for fluorescence cell imaging, incorporating functional groups like carboxylic acids to improve water solubility and provide a site for conjugation. researchgate.net

These probes have demonstrated good permeability through the cell wall and plasma membrane, allowing for efficient internalization in both plant and animal cells. researchgate.net They have been successfully used for imaging in vivo in Arabidopsis thaliana seedlings and in vitro in mouse fibroblast cells. researchgate.net

The development of these probes has extended to imaging in whole organisms. A probe designed to detect cysteine was successfully applied for imaging in living HepG2 cells and zebrafish. nih.gov Another NIR probe, designed to monitor SO₂, was used for imaging in living SKOV-3 cells, zebrafish, and even living mice. mdpi.com This particular probe was designed to target mitochondria, demonstrating the potential to create organelle-specific imaging agents to better understand biological roles and pathways. mdpi.com The use of imidazo[1,5-a]pyridine fluorophores to study liposome (B1194612) models further underscores their utility in probing biological systems and membrane dynamics. mdpi.comnih.gov

Broader Research Perspectives and Future Directions

Emerging Synthetic Strategies for Imidazo[1,5-a]pyridin-8-ylmethanol Analogues

The synthesis of the imidazo[1,5-a]pyridine (B1214698) core has been a subject of intense investigation for decades, leading to a variety of established transformations. rsc.org Modern synthetic chemistry, however, continues to introduce more efficient, atom-economical, and environmentally benign methodologies for creating analogues of this compound.

Recent advancements focus on novel catalytic systems and reaction pathways. For instance, a Ritter-type reaction has been developed for the synthesis of imidazo[1,5-a]pyridine analogues, utilizing bismuth(III) trifluoromethanesulfonate (B1224126) as an efficient catalyst to convert benzylic alcohols. acs.orgnih.gov This method offers a broad substrate scope and delivers products in moderate to excellent yields. acs.orgnih.gov

Transition-metal-free approaches are also gaining prominence. An iodine-mediated sp3 C–H amination reaction provides a straightforward, one-pot synthesis of imidazo[1,5-a]pyridine derivatives from readily available 2-pyridyl ketones and alkylamines. rsc.org This operationally simple method can be performed on a gram scale. rsc.org Another metal-free strategy involves the denitrogenative transannulation of pyridotriazoles with nitriles, where the choice of solvent is critical for achieving high yields. organic-chemistry.org

Furthermore, one-pot multicomponent reactions are being explored to construct the imidazo[1,5-a]pyridine skeleton with high efficiency. An iodine-mediated, one-pot method starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates allows for the simultaneous formation of C-N and C-S bonds under mild conditions. mdpi.com Iron-catalyzed C-H amination has also been shown to be an effective, green method for constructing various imidazole-fused ring systems, including imidazo[1,5-a]pyridines, with water as the only byproduct. organic-chemistry.org These emerging strategies pave the way for the creation of diverse libraries of this compound analogues for further investigation.

Advanced Computational Approaches for Predictive Design and Property Optimization

Computational chemistry has become an indispensable tool in modern chemical research, enabling the predictive design and optimization of molecular properties. For imidazo[1,5-a]pyridine derivatives, methods like Density Functional Theory (DFT) and molecular docking are crucial for understanding structure-property relationships and guiding experimental work.

DFT calculations are widely used to investigate the electronic structure, geometry, and reactivity of these molecules. nih.govnih.gov Key parameters derived from DFT, such as the energies of Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and Quantum Theory of Atoms in Molecules (QTAIM), provide deep insights into the molecule's behavior. nih.gov For example, the HOMO-LUMO energy gap is a critical indicator of a molecule's electronic properties and potential for applications in optoelectronics. researchgate.net MEP maps help to identify electron-rich and electron-poor regions, which is vital for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. nih.govnih.gov

Molecular docking simulations are particularly valuable in the context of medicinal chemistry. nih.gov These computational techniques predict the preferred binding orientation of a ligand (such as an imidazo[1,5-a]pyridine derivative) to a biological target, like an enzyme or receptor. jmchemsci.com By analyzing the binding affinity and interactions between the ligand and the protein's active site, researchers can design more potent and selective inhibitors. jmchemsci.comresearchgate.net For instance, docking studies on related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) systems have been used to predict their potential as inhibitors for various therapeutic targets, including those relevant to cancer and viral infections. nih.govresearchgate.net These in silico methods, combined with ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, accelerate the drug discovery process by prioritizing compounds with promising drug-like characteristics for synthesis and biological testing. nih.govnih.gov

Exploration as Scaffolds in Medicinal Chemistry Research

The imidazo[1,5-a]pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.orgnih.govnih.gov This framework's unique three-dimensional structure and electronic properties allow it to interact with a wide range of biological targets with high affinity and specificity. nih.gov While much of the research has focused on the isomeric imidazo[1,2-a]pyridine system, the imidazo[1,5-a]pyridine core also holds significant therapeutic potential. nih.govnih.govresearchgate.net

Derivatives of the imidazo[1,5-a]pyridine scaffold have been investigated for various pharmacological activities. One notable example is their activity as thromboxane (B8750289) A2 synthetase inhibitors, which has implications for cardiovascular diseases. acs.org The scaffold is also a component of molecules designed as inhibitors for other enzymes, demonstrating its versatility. mdpi.com The ability to functionalize the core at multiple positions allows for the fine-tuning of its pharmacological profile, leading to the development of compounds with improved potency and selectivity. google.com

The related imidazo[1,2-a]pyridine scaffold has been extensively studied and is found in marketed drugs for conditions like insomnia and anxiety, and in clinical candidates for treating tuberculosis. nih.govnih.gov This success provides a strong rationale for the continued exploration of the imidazo[1,5-a]pyridine framework, including derivatives like this compound, as a source of new therapeutic agents for a wide spectrum of diseases. nih.govresearchgate.net

Innovations in Material Science Utilizing Imidazo[1,5-a]pyridine Frameworks

The unique photophysical properties of the imidazo[1,5-a]pyridine core have led to its emergence as a versatile scaffold in material science. rsc.orgresearchgate.net These heterocyclic compounds often exhibit strong fluorescence, making them attractive candidates for a variety of applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and imaging probes. rsc.orgresearchgate.net

Imidazo[1,5-a]pyridine derivatives have been successfully incorporated as emitter molecules in OLEDs. uni-giessen.de Researchers have developed methods to synthesize 1,3-disubstituted imidazo[1,5-a]quinolines, which are blue emitters, and have worked to improve their quantum yield by introducing various electron-donating and electron-withdrawing groups. uni-giessen.de The bipolar nature of the imidazole (B134444) ring within the fused system can facilitate intramolecular charge transfer (ICT), which is a desirable characteristic for creating advanced optoelectronic materials. rsc.org

Beyond OLEDs, the imidazo[1,5-a]pyridine framework is an excellent platform for designing fluorescent chemosensors. researchgate.net For example, a sensor based on this scaffold was developed for the rapid and selective detection of sulfite (B76179), an important species in biological systems. nih.gov The sensor demonstrated high sensitivity and a large Stokes shift, which are advantageous for practical applications. nih.gov The ability to tune the optical properties by modifying the substituents on the imidazo[1,5-a]pyridine ring allows for the creation of sensors for a variety of analytes. researchgate.netrsc.org The strong solid-state emission of some derivatives also makes them suitable for applications in anti-counterfeiting technologies. rsc.orgrsc.org

Unresolved Challenges and Opportunities in the Field of this compound Research

Despite significant progress, the field of this compound research is not without its challenges. Synthetically, while many methods exist to construct the core, achieving regioselectivity, especially for specific substitution patterns like the 8-ylmethanol, can be complex. The development of more efficient, scalable, and environmentally friendly synthetic routes remains a key objective. acs.org Overcoming issues related to harsh reaction conditions, limited substrate scope, and the use of expensive or toxic metal catalysts are ongoing challenges. organic-chemistry.org

In medicinal chemistry, a primary challenge is translating the potential of the imidazo[1,5-a]pyridine scaffold into clinically successful drugs. This involves extensive optimization of ADMET properties to ensure that promising compounds are not only potent but also have favorable pharmacokinetics and a good safety profile. For this compound specifically, more research is needed to identify its primary biological targets and to understand its mechanism of action.

These challenges, however, present numerous opportunities. There is a vast chemical space of this compound analogues yet to be explored. The development of novel synthetic methodologies, particularly those leveraging C-H activation and multicomponent reactions, will be crucial for accessing this diversity. rsc.orgorganic-chemistry.org The application of advanced computational tools offers the opportunity to rationally design molecules with desired biological or material properties, thereby reducing the trial-and-error nature of experimental work. nih.gov Furthermore, exploring new applications for these compounds, from novel therapeutic areas to advanced materials for electronics and photonics, represents a significant opportunity for future research. rsc.orguni-giessen.de

Q & A

Q. What are the recommended synthetic methodologies for Imidazo[1,5-a]pyridin-8-ylmethanol, and how do reaction conditions influence yield?

A multi-step synthesis approach is commonly employed. For example, 2-aminonicotinamide can be condensed with chloroacetaldehyde in ethanol, followed by acid-amine coupling with substituted amines using HATU (as a coupling agent) and DIPEA (as a base) to achieve yields of 93–97% . Ethanol is preferred as a green solvent due to its low toxicity and compatibility with scalable protocols. Characterization via FT-IR, 1H NMR^1 \text{H NMR}, and mass spectrometry is critical to confirm structural integrity .

Q. What purification techniques are effective for isolating this compound derivatives?

Column chromatography (using silica gel with ethyl acetate/hexane gradients) and recrystallization (from ethanol or dichloromethane/hexane mixtures) are standard. Purity should be verified by HPLC (>95%) and melting point analysis. highlights these methods for isolating ten derivatives with high reproducibility .

Q. How should researchers handle safety concerns associated with this compound?

The compound’s hydrochloride salt (CAS 111477-18-0) is classified as highly toxic (H300: fatal if swallowed) and environmentally hazardous (H400: toxic to aquatic life). Key safety protocols include:

  • Working under inert gas (N2_2/Ar) to prevent moisture absorption .
  • Using PPE (gloves, goggles, lab coats) and fume hoods .
  • Immediate treatment for exposure: rinse skin with water, seek medical help if ingested (P301+P310) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound derivatives to enhance regioselectivity?

  • Catalyst selection : HATU outperforms EDCI or DCC in coupling reactions due to faster activation and reduced side products .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but require rigorous drying to avoid hydrolysis. Ethanol balances reactivity and safety .
  • Temperature control : Reactions at 0–5°C minimize thermal decomposition of intermediates .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Cross-validation using multiple techniques is essential:

  • X-ray crystallography provides unambiguous confirmation of stereochemistry (e.g., dihedral angles in triazolo derivatives ).
  • 1H-1H COSY NMR^1 \text{H-}^1 \text{H COSY NMR} identifies coupling patterns in complex heterocycles .
  • High-resolution mass spectrometry (HRMS) verifies molecular formulas when isotopic patterns overlap .

Q. How can computational modeling predict reactivity or biological activity of this compound analogs?

  • DFT calculations (e.g., Gaussian 09) model electron distribution to predict nucleophilic/electrophilic sites .
  • Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., antifungal CYP51) to prioritize synthesis .
  • QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C-3) with bioactivity .

Q. What experimental designs address scalability challenges in multi-step syntheses?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Process analytical technology (PAT) : In-line FT-IR monitors intermediate formation, reducing batch failures .
  • Green chemistry metrics : Solvent recycling and atom economy (e.g., 85% for HATU-mediated coupling) align with sustainability goals .

Q. How do substituent modifications influence the stability and solubility of this compound derivatives?

  • Electron-donating groups (e.g., -OCH3_3) increase solubility in polar solvents but may reduce thermal stability.
  • Halogenation (e.g., -Cl at C-6) enhances crystallinity and bioavailability but requires careful handling due to toxicity .
  • LogP optimization : Methyl or ethyl esters balance lipophilicity for cell membrane penetration .

Methodological Resources

  • Spectral libraries : SDBS (Integrated Spectral Database System) for rapid NMR/IR comparisons.
  • Crystallography tools : CrysAlisPro for single-crystal data collection ; SHELXT for structure refinement .
  • Safety protocols : Follow GHS guidelines () and institutional Chemical Hygiene Plans .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.